![molecular formula C16H10ClFOS B3014847 6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one CAS No. 900019-22-9](/img/structure/B3014847.png)
6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one” is a chemical with the molecular formula C16H10ClFOS . It has several synonyms, including (3Z)-6-chloro-3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one .
Molecular Structure Analysis
The compound has a complex structure that includes a thiochromenone ring, a fluorophenyl group, and a chloro group . The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molar mass of 304.77 g/mol . It has a predicted density of 1.409±0.06 g/cm3 and a predicted boiling point of 468.5±45.0 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
This compound is a valuable intermediate in chemical synthesis. Its structure allows for various chemical reactions, making it a versatile building block for synthesizing more complex molecules. The presence of a chloro group and a fluorophenyl group can facilitate nucleophilic substitution and coupling reactions, respectively .
Biological Activity Profiling
The molecular framework of this compound suggests potential biological activity. Researchers can use it to study interactions with biological macromolecules, which could lead to the discovery of new drug candidates. Its structural similarity to known bioactive molecules could make it a candidate for high-throughput screening assays .
Anti-Tubercular Agent Development
Compounds with similar structures have been investigated for their anti-tubercular properties. This specific compound could be synthesized and tested against various strains of Mycobacterium tuberculosis to evaluate its efficacy as an anti-tubercular agent .
Fluorescence Studies and Imaging
The compound’s conjugated system may exhibit fluorescence, making it useful for fluorescence studies and imaging. It could be used to develop new fluorescent probes for biological imaging or as a marker in diagnostic assays .
Material Science Applications
Due to its potential optical properties, this compound could be used in material science research, particularly in the development of organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells .
Pharmacological Research
The compound’s structure is conducive to binding with various enzymes and receptors. It can be used in pharmacological research to develop new medications, especially targeting neurological disorders where similar compounds have shown promise .
Analytical Chemistry Applications
In analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or mass spectrometry, aiding in the identification and quantification of similar compounds .
Environmental Science Research
The compound’s stability and reactivity profile make it suitable for studying degradation processes and environmental fate. It could be used in research on pollutant breakdown or in the development of sensors for environmental monitoring .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z)-6-chloro-3-[(4-fluorophenyl)methylidene]thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFOS/c17-12-3-6-15-14(8-12)16(19)11(9-20-15)7-10-1-4-13(18)5-2-10/h1-8H,9H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXGBKWEVKRBB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)C3=C(S1)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=C(S1)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
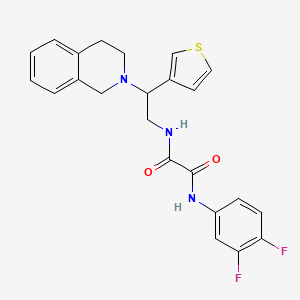
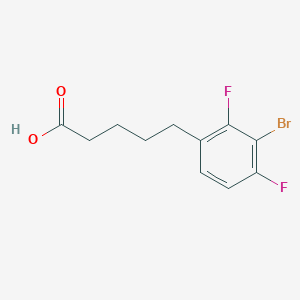
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)
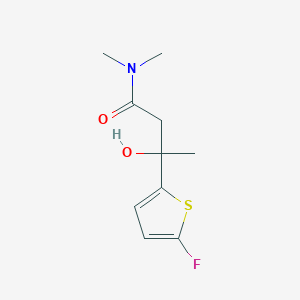
![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
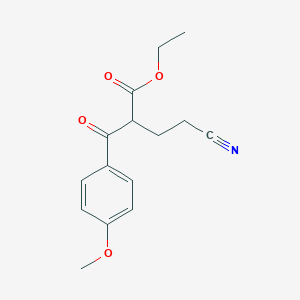
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)
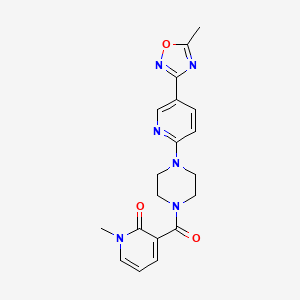
![ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3014778.png)
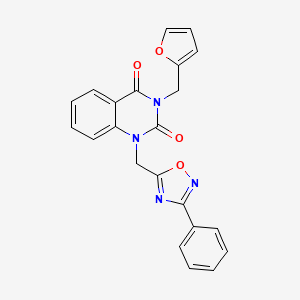
![7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014782.png)

